molecular formula C12H12N4O3S B10981466 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one

4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one

Cat. No.: B10981466
M. Wt: 292.32 g/mol
InChI Key: WKVZWDUTEUJGCB-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one is a heterocyclic compound that contains a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one typically involves the following steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the condensation of 2-aminothiophene with appropriate aldehydes or ketones under acidic or basic conditions.

    Functionalization: The thienopyrimidine core is then functionalized by introducing hydroxyl and methyl groups at specific positions through various substitution reactions.

    Coupling with Piperazine: The functionalized thienopyrimidine is then coupled with piperazine-2-one using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds such as 6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine.

    Pyrido[2,3-d]pyrimidin-5-one Derivatives: Compounds such as 2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one.

Uniqueness

4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both thienopyrimidine and piperazine moieties

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

5-methyl-6-(3-oxopiperazine-1-carbonyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H12N4O3S/c1-6-8-10(18)14-5-15-11(8)20-9(6)12(19)16-3-2-13-7(17)4-16/h5H,2-4H2,1H3,(H,13,17)(H,14,15,18)

InChI Key

WKVZWDUTEUJGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCNC(=O)C3

Origin of Product

United States

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